molecular formula C10H14O4S B3146058 2-(Benzyloxy)ethyl methanesulfonate CAS No. 58841-52-4

2-(Benzyloxy)ethyl methanesulfonate

Cat. No.: B3146058
CAS No.: 58841-52-4
M. Wt: 230.28 g/mol
InChI Key: WRCFQQXCKZAOPC-UHFFFAOYSA-N
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Preparation Methods

2-(Benzyloxy)ethyl methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-benzyloxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled conditions to yield the desired product .

Reaction Conditions:

    Reactants: 2-benzyloxyethanol, methanesulfonyl chloride

    Base: Triethylamine

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures

    Yield: High yield under optimized conditions

Chemical Reactions Analysis

2-(Benzyloxy)ethyl methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield 2-benzyloxyethanol and methanesulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols

    Solvents: Polar aprotic solvents like DMF and DMSO

    Temperature: Varies depending on the reaction type

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: 2-benzyloxyethanol and methanesulfonic acid

Scientific Research Applications

2-(Benzyloxy)ethyl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)ethyl methanesulfonate involves the alkylation of nucleophilic sites in molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biomolecules and participate in various chemical transformations .

Molecular Targets and Pathways:

    Nucleophilic Sites: Amino groups, hydroxyl groups, and thiol groups in biomolecules

    Pathways: Alkylation reactions leading to the formation of stable covalent bonds

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenylmethoxyethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-15(11,12)14-8-7-13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFQQXCKZAOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58841-52-4
Record name Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58841-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(phenylmethoxy)-, 1-methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Benzyloxyethyl methanesulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTG76UUH3R
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Synthesis routes and methods I

Procedure details

The 2-benzyloxyethanol (Aldrich, 0.25 g, 1.7 mmol), triethylamine (0.67 mL, 5.0 mmol), and methanesulfonyl chloride (0.19 mL, 2.5 mmol) in 20 mL THF were processed as described in Example 1C to give the title compound that was used directly in the next reaction.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Benzyloxyethanol (85.0 g) and triethylamine (73.5 g) were dissolved in THF (500 mL) and methanesulfonyl chloride (76.8 g) was added dropwise at from 0° C. to 10° C. The mixture was stirred for 3 hr. 10% Aqueous sodium bicarbonate (300 mL) was poured into the reaction mixture, the mixture was partitioned and combined with an extract of the aqueous layer with MTBE (300 mL), and the mixture was washed with 10% aqueous sodium bicarbonate and saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-benzyloxyethyl methanesulfonate (124.0 g). The 2-benzyloxyethyl methanesulfonate (124.0 g) was dissolved in acetone (500 mL), and sodium iodide (130.0 g) was added. The mixture was stirred at from 50° C. to 60° C. for 3 hr. The reaction mixture was filtered and the solvent was evaporated. Water (300 mL) was added, and the mixture was extracted twice with toluene (300 mL). The toluene layer was washed successively with aqueous sodium hydrogen sulfite solution, water and brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the title compound (127.0 g).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
76.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-(benzyloxy)ethanol in 320 ml of dichloromethane, 35 ml of triethylamine and 19.5 ml of methanesulfonyl chloride were added under ice cooling, followed by stirring at room temperature for 2 hours. The reaction mixture was added with ice water and then extracted with dichloromethane. After the extract was washed with a saturated solution of sodium chloride, the extract was dried over magnesium sulfate and then filtered. The filtrate was concentrated under reduced pressure, whereby 49 g of 2-(benzyloxy)ethyl methanesulfonate were obtained (yield: stoichiometric).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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